rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans
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Overview
Description
rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans: is a chiral compound with significant interest in organic chemistry due to its unique structural properties. This compound features a four-membered azetidine ring with a carboxylic acid group and a methyl group attached to it. The “rac” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers, (2R,4S) and (2S,4R).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a β-amino acid derivative with a suitable electrophile to form the azetidine ring. The reaction conditions often include the use of strong bases and high temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the resolution of the racemic mixture to obtain the desired enantiomer, followed by purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the methyl group or the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Pyrrolidine: Another nitrogen-containing heterocycle with similar structural features but a five-membered ring.
Proline: An amino acid with a similar cyclic structure but with a five-membered ring and different functional groups.
Azetidine-2-carboxylic acid: A related compound with a similar azetidine ring but without the methyl group.
Uniqueness: rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans is unique due to its specific stereochemistry and the presence of both a carboxylic acid and a methyl group on the azetidine ring. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
2241129-92-8 |
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Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
(2R,4S)-4-methylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c1-3-2-4(6-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4+/m0/s1 |
InChI Key |
HJNCIIYYAHQDGZ-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](N1)C(=O)O |
Canonical SMILES |
CC1CC(N1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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